molecular formula C9H12BrNO B2795710 3-Bromo-2-tert-butoxypyridine CAS No. 1245898-81-0

3-Bromo-2-tert-butoxypyridine

Cat. No. B2795710
M. Wt: 230.105
InChI Key: GTJSSGQXULGMLK-UHFFFAOYSA-N
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Description

3-Bromo-2-tert-butoxypyridine is an organobromine compound. It features a tert-butyl group attached to a bromide substituent . This compound is used as a standard reagent in synthetic organic chemistry .


Synthesis Analysis

The synthesis of 3-Bromo-2-tert-butoxypyridine involves the use of tert-butyl bromide . The bromination mechanism of 2-tert-butylpyrene, which regioselectively affords mono-, di-, tri- and tetra-bromopyrenes, has been studied by theoretical calculation and detailed experimental methods .


Molecular Structure Analysis

The molecular structure of 3-Bromo-2-tert-butoxypyridine has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory . The time-dependent density functional theory (TD-DFT) approach was used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap .


Chemical Reactions Analysis

The bromination mechanism of 2-tert-butylpyrene, which regioselectively affords mono-, di-, tri- and tetra-bromopyrenes, has been studied by theoretical calculation and detailed experimental methods . The bromine atom may be directed to the K-region (positions 5- and 9-) instead of the more reactive 6- and 8-positions in the presence of iron powder .


Physical And Chemical Properties Analysis

3-Bromo-2-tert-butoxypyridine is a liquid at room temperature . It has a molecular weight of 230.1 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current resources .

Scientific Research Applications

Reactivities and Synthetic Applications

  • 3-Bromo-2-tert-butoxypyridine participates in reactions with potassium tert-butoxide and potassium benzenethiolate, leading to the formation of tert-butoxypyridines through an addition-elimination mechanism. This reaction pathway highlights its reactivity and potential use in synthesizing pyridine derivatives with specific substituent patterns for further chemical transformations or as intermediates in pharmaceutical synthesis (Zoest & Hertog, 2010).

Enantioselective Synthesis

  • The chemical serves as a precursor in the highly efficient, multigram, and enantiopure synthesis of complex organic compounds, such as (S)-2-(2,4′-bithiazol-2-yl)pyrrolidine. This application demonstrates its utility in creating enantiomerically pure compounds, which are crucial in the development of active pharmaceutical ingredients (Just‐Baringo et al., 2011).

Palladium-Catalyzed Amination

  • In the context of palladium-catalyzed reactions, 3-Bromo-2-tert-butoxypyridine is utilized for amination processes with polyamines, leading to the synthesis of polyazamacrocycles. This application is significant in the development of heterocyclic compounds that can serve as ligands in catalysis or as molecular scaffolds in drug discovery (Averin et al., 2007).

Novel Synthesis Approaches

  • A novel synthetic approach involving 3-Bromo-2-tert-butoxypyridine leads to the efficient synthesis of 2-amino-1H-imidazol-4-carbaldehyde derivatives. These derivatives are crucial intermediates in synthesizing various 2-aminoimidazole alkaloids, which have applications in medicinal chemistry and drug development (Ando & Terashima, 2010).

Catalysis and Material Science

  • 3-Bromo-2-tert-butoxypyridine is also implicated in the development of new materials and catalysts, as shown in the synthesis of brominated and dibrominated bipyridines and bipyrimidines. These compounds are essential for preparing metal-complexing molecular rods, which have applications in materials science, including the development of optoelectronic devices (Schwab et al., 2002).

Safety And Hazards

The safety information for 3-Bromo-2-tert-butoxypyridine includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .

properties

IUPAC Name

3-bromo-2-[(2-methylpropan-2-yl)oxy]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-9(2,3)12-8-7(10)5-4-6-11-8/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJSSGQXULGMLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=C(C=CC=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-(tert-butoxy)pyridine

Synthesis routes and methods

Procedure details

To a solution of 3-bromo-2-fluoropyridine (500 mg, 2.84 mmol) in anhydrous tetrahydrofuran (10 mL) under nitrogen was added potassium tert-butoxide (540 mg, 4.8 mmol) in portions over 30 minutes at 25° C., and stirring was continued for 4 hours at 25° C. The mixture was concentrated in vacuo and purified by silica gel flash chromatography eluting with dichloromethane/hexanes (50% to 100%) to give the title compound.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
540 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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